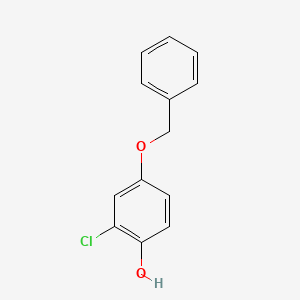

4-(Benzyloxy)-2-chlorophenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMSDLZEVCVWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 2 Chlorophenol

Derivatization Reactions and Functional Group Interconversions

The presence of a hydroxyl, a chloro, and a benzyloxy group on the aromatic ring of 4-(benzyloxy)-2-chlorophenol provides multiple sites for chemical modifications. This allows for a variety of derivatization reactions and functional group interconversions, making it a versatile intermediate in organic synthesis.

The hydroxyl group of this compound, ortho to one of the ring carbons, can participate in condensation reactions with various nitrogen-containing compounds to form Schiff bases (imines). These reactions typically proceed by reacting this compound or its aldehyde derivative, 4-benzyloxy-2-hydroxybenzaldehyde, with primary amines.

For instance, the condensation of 4-benzyloxy-2-hydroxybenzaldehyde with 2-amino-4-chlorophenol (B47367) has been reported to yield the corresponding Schiff base, (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol. researchgate.netscilit.comnih.gov This reaction is typically carried out by refluxing the reactants in an ethanol (B145695) solution. nih.goviucr.org The resulting Schiff base can exist in different tautomeric forms, such as the enol-imine or keto-amine form, and the specific form can be influenced by the substituents and solvent. africaresearchconnects.comresearchgate.net In the solid state, the (E) configuration about the C=N imine bond is generally observed. researchgate.netscilit.com

The synthesis of various Schiff bases derived from 4-benzyloxy-2-hydroxybenzaldehyde and different aminophenol derivatives has been explored, leading to the formation of metal complexes with potential antioxidant properties. mdpi.com These condensation reactions are not limited to aminophenols; other primary amines, such as 1,2-diaminobenzene and 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine, have also been successfully used to synthesize the corresponding Schiff bases. researchgate.netafricaresearchconnects.comresearchgate.netgrafiati.com The general procedure for these syntheses often involves refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent like ethanol. nih.goviucr.orgrsc.org

Table 1: Examples of Schiff Base Synthesis from 4-Benzyloxy-2-hydroxybenzaldehyde

| Amine Reactant | Resulting Schiff Base | Reaction Conditions | Reference(s) |

|---|---|---|---|

| 2-Amino-4-chlorophenol | (E)-5-Benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol | Reflux in ethanol | researchgate.netscilit.comnih.goviucr.org |

| 1,2-Diaminobenzene | (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol | Reflux in ethanol | iucr.orgafricaresearchconnects.comresearchgate.netgrafiati.com |

| 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine | (E)-5-Benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate | Condensation reaction | researchgate.netscilit.com |

| Various aminophenol derivatives | Metal complexes of Schiff bases | Condensation reaction | mdpi.com |

Beyond the hydroxyl group, the chlorophenyl and benzyloxy moieties of this compound offer additional opportunities for functional group transformations.

The chlorine atom on the phenyl ring is a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. A more common transformation is its involvement in cross-coupling reactions, which will be discussed in a later section.

The benzyloxy group (-OCH2Ph) can be cleaved under various conditions to regenerate the parent phenol (B47542). This debenzylation is a common protecting group strategy in multi-step syntheses. Acid-catalyzed cleavage of aryl benzyl (B1604629) ethers, such as in (benzyloxy)chalcones, can occur with reagents like trifluoroacetic acid. researchgate.netnih.gov This reaction can sometimes be accompanied by rearrangement of the benzyl group to the aromatic ring. researchgate.net Hydrogenation using a palladium catalyst is another effective method for debenzylation.

Furthermore, the benzyl group itself can be subject to reactions. For example, the benzylic protons can be involved in radical reactions. The ether linkage can also be cleaved under reductive conditions. The benzyloxy group can also influence the regioselectivity of other reactions on the aromatic ring due to its electronic and steric properties.

Cross-Coupling Reactions Involving Chlorinated Aromatic Substrates

The chlorine atom in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. encyclopedia.pubjyu.fi Aryl chlorides, including derivatives of this compound, can participate in Suzuki couplings, typically with boronic acids or their esters. mdpi.comcommonorganicchemistry.com The reaction generally involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. encyclopedia.pub Efficient catalytic systems, often employing specific phosphine (B1218219) ligands, have been developed to facilitate the coupling of less reactive aryl chlorides. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. commonorganicchemistry.comwikipedia.org While aryl bromides and iodides are more reactive, advancements in catalysis have enabled the use of aryl chlorides. organic-chemistry.orgnih.gov The intramolecular Heck reaction is particularly useful for constructing cyclic systems. wikipedia.orguniurb.it The reaction of an appropriately functionalized derivative of this compound could be envisioned to undergo an intramolecular Heck reaction to form heterocyclic structures. The reaction pathway involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. wikipedia.org

Table 2: Overview of C-C Cross-Coupling Reactions

| Reaction Name | General Reactants | Catalyst System | Key Transformation | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide, Organoboron Compound | Palladium Catalyst, Base | Forms a new Carbon-Carbon single bond | encyclopedia.pubjyu.fimdpi.comcommonorganicchemistry.com |

| Heck Coupling | Aryl Halide, Alkene | Palladium Catalyst, Base | Forms a new Carbon-Carbon bond at the alkene position | commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of anilines and their derivatives. Aryl chlorides can be successfully coupled with a wide range of amines, including primary and secondary amines, using specialized palladium catalysts with bulky electron-rich phosphine ligands. organic-chemistry.org Unsuccessful attempts at the amination of an O-acetylphenol derivative of a bromo-chlorophenol using standard Buchwald-Hartwig conditions highlight the challenges that can be encountered with certain substrates. wiley-vch.de

Rearrangement Processes and Their Mechanistic Insights (e.g., Fries-type rearrangements for related aryl ethers)

Aryl ethers, including derivatives of this compound, can undergo rearrangement reactions under specific conditions.

The Fries rearrangement is a classic organic reaction involving the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. lscollege.ac.inthermofisher.com A widely accepted mechanism involves the formation of an acylium carbocation intermediate, which then reacts with the aromatic ring via electrophilic aromatic substitution. lscollege.ac.in The regioselectivity (ortho vs. para) can be controlled by reaction conditions such as temperature and solvent. lscollege.ac.in While the classical Fries rearrangement applies to phenolic esters, related rearrangements of aryl ethers are known. For instance, a re-investigation of the Fries rearrangement of 3-chlorophenyl acetate (B1210297) has been reported. lookchem.comgoogle.com

The Claisen rearrangement is another important rearrangement reaction specific to allyl aryl ethers and allyl vinyl ethers, which proceeds through a concerted pericyclic mechanism. libretexts.orgredalyc.org Although not directly applicable to this compound, it is a key rearrangement pathway for structurally related aryl ethers.

Furthermore, rearrangement of the benzyl group in aryl benzyl ethers can occur under acidic conditions, sometimes competing with debenzylation. researchgate.net This has been observed in the synthesis of benzyl-substituted flavanones from (benzyloxy)chalcones. researchgate.net Photo-Fries rearrangements of phenolic esters are also known, proceeding via a radical mechanism. thermofisher.com Additionally, studies on the Current time information in Bangalore, IN.rsc.org-Wittig rearrangement of related 2-(2-benzyloxy)aryloxazolines have shown competition between rearrangement and other reaction pathways. mdpi.com Europium-catalyzed smolecule.comsmolecule.com and rsc.orgrsc.org rearrangements of other aryl ethers have also been investigated, demonstrating functional group tolerance towards chlorinated compounds. rsc.orgrsc.org

Role of this compound as a Chemical Component in Catalytic Systems

The chemical structure of this compound, featuring a phenolic hydroxyl group, a chlorine substituent, and a benzyloxy ether linkage, makes it a versatile component in various catalytic systems. Its reactivity is primarily centered around the cleavage of the benzyloxy group and its use as a structural scaffold in the synthesis of more complex molecules. Research into related compounds provides significant insight into the catalytic transformation pathways applicable to this compound.

One of the key catalytic transformations involving structures similar to this compound is the hydrogenolysis of the benzyloxy C-O ether bond. This reaction is particularly relevant in the context of lignin (B12514952) valorization, where model compounds are used to understand the cleavage of ether linkages. For example, the α-O-4 ether bond model compound 4-(benzyloxy)phenol (BOP) has been studied in catalytic systems. ncsu.edu In one such study, the precious metal-based catalyst Pt/HNbWO₆/CNTs was used to catalyze the transformation of BOP. ncsu.edu The conversion rate of this model compound was significantly high, demonstrating the susceptibility of the benzyloxy group to catalytic cleavage. ncsu.edu

Furthermore, the core structure of this compound serves as a valuable building block in the catalytic synthesis of complex organic molecules and heterocyclic compounds. The benzyloxy group often acts as a protecting group for the phenol, which can be removed in later synthetic steps, while the chloro-substituted phenyl ring provides a site for various coupling reactions or modifications.

For instance, derivatives of this compound are utilized in the synthesis of chalcones and subsequent pyrazoline derivatives. researchgate.net The related compound, 4-[4-benzyloxy-3-chloro-phenyl]azoacetophenone, is reacted with substituted benzaldehydes to form new chalcones, which are then cyclized with hydrazine (B178648) hydrate (B1144303) to produce pyrazolines. researchgate.net Similarly, substituted benzyloxy-phenyl structures are key intermediates in the catalyzed synthesis of biologically active molecules. The synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives involves the reaction of a key intermediate with various benzyl chlorides or bromides in the presence of sodium bicarbonate (NaHCO₃) and potassium iodide (KI) in acetonitrile. nih.gov

Organocatalysis also plays a role in transforming molecules with similar structures. In a multicomponent reaction to synthesize pyrimido[4,5-b]quinolines, 4-(4-chlorobenzyloxy)benzaldehyde served as a model reactant. nih.gov The reaction was tested with various basic catalysts, with 1,4-diazabicyclo[2.2.2]octane (DABCO) proving effective. nih.gov This highlights the utility of the benzyloxy-chlorophenyl moiety as a foundational element in building complex heterocyclic systems under catalytic conditions. nih.gov

The table below summarizes research findings on the role of this compound and closely related compounds as components in catalytic systems.

Table 1: Catalytic Transformations Involving this compound and Related Compounds

| Catalytic System | Substrate/Reactant | Transformation Pathway | Product(s) |

|---|---|---|---|

| Pt/HNbWO₆/CNTs | 4-(Benzyloxy)phenol (BOP) | Catalytic Hydrogenolysis | Phenol, Toluene |

| Base-catalyzed condensation | 4-[4-Benzyloxy-3-chloro-phenyl]azoacetophenone and substituted benzaldehydes | Aldol Condensation | Chalcone derivatives |

| NaHCO₃ / KI | 2-(2,4-dihydroxyphenyl)benzothiazole and substituted benzyl chlorides | Nucleophilic Substitution (Benzylation) | 2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives |

Structural and Spectroscopic Characterization in Advanced Research on 4 Benzyloxy 2 Chlorophenol and Its Derivatives

Advanced Crystallographic Analysis

X-ray crystallography has been instrumental in elucidating the structures of several Schiff base derivatives of 4-(benzyloxy)-2-chlorophenol's parent aldehyde, 4-benzyloxy-2-hydroxybenzaldehyde. These studies reveal detailed information about the crystal packing and molecular geometry. For instance, the analysis of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, a Schiff base derivative, showed that it crystallizes in the monoclinic P21/c space group. researchgate.net Similarly, detailed crystallographic data has been reported for other derivatives, providing a foundational understanding of their solid-state structures. iucr.orgnih.gov

Table 1: Crystallographic Data for a Derivative of 4-Benzyloxy-2-hydroxybenzaldehyde

| Parameter | (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol researchgate.net |

|---|---|

| Chemical Formula | C₂₀H₁₆N₂O₄ |

| Molecular Weight | 348.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3407 (5) |

| b (Å) | 9.5618 (3) |

| c (Å) | 11.7616 (4) |

| β (°) | 100.615 (1) |

| Volume (ų) | 1695.72 (10) |

In one study of a Schiff base, (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol, the central benzene (B151609) ring is significantly twisted relative to the outer phenyl and chlorophenyl rings, with dihedral angles of 49.91 (12)° and 53.52 (11)°, respectively. iucr.orgnih.gov Another derivative, synthesized with 1,2-diaminobenzene, also shows a non-planar structure, with dihedral angles of 46.80 (10)° and 78.19 (10)° between the central benzene ring and the outer phenylamine and phenyl rings. africaresearchconnects.com This consistent non-planarity is a recurring motif in this class of compounds.

Table 2: Selected Dihedral Angles in Schiff Base Derivatives

| Compound | Rings | Dihedral Angle (°) |

|---|---|---|

| (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol nih.gov | Central benzene & Phenyl ring | 49.91 (12) |

| Central benzene & Chlorophenyl ring | 53.52 (11) | |

| (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol africaresearchconnects.com | Central benzene & Phenylamine ring | 46.80 (10) |

| Central benzene & Phenyl ring | 78.19 (10) | |

| (E)-5-Benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol researchgate.net | Central benzene & Nitrophenyl ring | 4.34 (10) |

Investigation of Intermolecular and Intramolecular Interactions

The crystal packing of molecules is governed by a delicate balance of intermolecular and intramolecular forces. Hydrogen bonds and other non-covalent interactions dictate the supramolecular architecture. mdpi.comcam.ac.uk

Hydrogen bonds are critical in defining the structure of this compound derivatives. Intramolecular hydrogen bonds are frequently observed, particularly in Schiff base derivatives where an O-H···N or N-H···O interaction leads to the formation of a stable six-membered ring, denoted as an S(6) ring motif. researchgate.netiucr.orgnih.govafricaresearchconnects.com

Intermolecular hydrogen bonds also play a significant role. In the crystal structure of (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one, an N-H...O hydrogen bond is a key feature. africaresearchconnects.com In other derivatives, pairs of N—H···O hydrogen bonds can link molecules to form inversion dimers, which are then further connected by other interactions into larger assemblies. iucr.orgnih.gov These networks are fundamental to the stability of the crystal lattice. nih.gov

Beyond classical hydrogen bonds, weaker non-covalent interactions are vital for stabilizing the three-dimensional crystal structure. C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are commonly observed in benzyloxy-containing compounds. africaresearchconnects.comrsc.orgrsc.org These interactions can link molecules into slabs or more complex networks. nih.govnih.gov

High-Resolution Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides unparalleled detail for the solid state, spectroscopic methods are essential for confirming structures in solution and for analyzing non-crystalline materials. wiley.comnumberanalytics.comnumberanalytics.com A combination of techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is typically employed. researchgate.net

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. wiley.com In studies of Schiff base derivatives of 4-benzyloxy-2-hydroxybenzaldehyde, ¹H NMR spectra show characteristic signals for the aromatic protons in the range of 6.5–7.7 ppm and the azomethine proton (CH=N) between 8.5–8.6 ppm. iucr.orgnih.gov The ¹³C NMR spectrum provides complementary information, with the imine carbon signal appearing in the 163.3–168.4 ppm range. iucr.orgnih.gov

Infrared spectroscopy is used to identify the presence of specific functional groups. For instance, the characteristic stretching frequencies of O-H, C-O (ether), and C-Cl bonds can be readily identified, confirming the key functional groups within this compound and its derivatives.

Computational Chemistry Investigations of 4 Benzyloxy 2 Chlorophenol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world at the atomic level. These methods are employed to predict molecular geometries, electronic structures, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. core.ac.ukrsc.org It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. core.ac.ukrsc.org For 4-(Benzyloxy)-2-chlorophenol, DFT calculations, often using functionals like B3LYP, are employed to find the minimum energy conformation. researchgate.netiucr.org This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The resulting optimized geometry provides crucial information about the molecule's shape and steric features.

Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also a key application of DFT. google.comnumberanalytics.comlibretexts.org By calculating the energies of various conformers of this compound, researchers can identify the most stable forms and the energy barriers between them. This analysis is vital for understanding how the molecule might behave in different environments and its potential to interact with other molecules.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Lengths (Å) | C-Cl | 1.74 |

| C-O (Phenolic) | 1.36 | |

| O-H | 0.97 | |

| Bond Angles (°) | C-C-Cl | 120.5 |

| C-O-H | 109.2 | |

| Dihedral Angles (°) | C-C-O-H | 0.0 (for planar conformer) |

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy

For situations requiring even higher accuracy, ab initio and post-Hartree-Fock methods are utilized. cond-mat.depku.edu.cn Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. cond-mat.de The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation—the way electrons influence each other's motion. ntnu.noscribd.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are designed to include electron correlation, thereby providing more accurate results, particularly for energies and properties sensitive to electron-electron interactions. osti.govornl.gov Applying MP2 calculations to this compound can refine the understanding of its structure and energetics, offering a benchmark against which DFT results can be compared. osti.gov These methods, while computationally more demanding, are invaluable for obtaining highly reliable data on molecular properties. pku.edu.cn

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps, Orbital Character)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. libretexts.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov For this compound, computational methods can predict the energies of these orbitals and visualize their spatial distribution. iucr.orgresearchgate.net This analysis reveals which parts of the molecule are most likely to be involved in electron transfer processes, providing insights into its potential chemical behavior. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap Note: This table presents example data for a related benzyloxy-phenol derivative, as specific values for this compound were not found. The principles remain the same.

| Parameter | Energy (eV) |

| HOMO Energy | -5.622 iucr.org |

| LUMO Energy | -2.234 iucr.org |

| HOMO-LUMO Gap (ΔE) | 3.388 |

Theoretical Studies on Molecular Interactions and Reactivity

Beyond static properties, computational chemistry allows for the investigation of how molecules interact with each other and their inherent reactivity. These studies are crucial for predicting chemical reactions and understanding biological activity.

Modeling of Intramolecular and Intermolecular Hydrogen Bonds

Hydrogen bonding plays a significant role in determining the structure and properties of many chemical and biological systems. osti.gov In this compound, there is the potential for an intramolecular hydrogen bond to form between the hydroxyl group and the adjacent chlorine atom or the oxygen of the benzyloxy group. rsc.org Computational modeling can be used to investigate the presence and strength of such interactions. osti.govresearchgate.net

Furthermore, the ability of this compound to form intermolecular hydrogen bonds with other molecules, such as solvents or biological receptors, can be modeled. conicet.gov.arresearchgate.net These studies often involve analyzing the geometry of the hydrogen bond (distance and angle) and calculating its binding energy. Understanding these interactions is key to predicting the molecule's behavior in solution and its potential biological interactions.

Application of Reactivity Descriptors (e.g., Electrophilicity Indices)

To quantify the reactivity of a molecule, various descriptors derived from conceptual DFT can be calculated. researchgate.net These descriptors provide a theoretical basis for understanding and predicting chemical reactivity. acs.org The electrophilicity index (ω) is one such descriptor that measures the ability of a molecule to accept electrons. nih.gov A higher electrophilicity index indicates a greater tendency to act as an electrophile.

By calculating the electrophilicity index and other reactivity descriptors for this compound, researchers can gain a quantitative understanding of its reactive nature. This information can be used to predict how it will behave in different chemical reactions and to identify the most likely sites for electrophilic or nucleophilic attack.

Prediction of Tautomeric Preferences and Conformational Stability

Computational quantum chemical methods are powerful tools for investigating the tautomeric equilibria and conformational landscapes of molecules. For this compound, theoretical calculations can predict the relative stabilities of its potential tautomers and conformers, providing insights into its structural preferences.

Tautomeric Preferences

In the case of this compound, the phenol (B47542) form is expected to be the dominant tautomer. The presence of the benzyloxy and chloro substituents does not provide sufficient stabilization to the keto form to overcome the energetic penalty of losing aromaticity. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be expected to predict a large energy difference, likely in excess of 10 kcal/mol, between the phenol and its corresponding cyclohexadienone tautomer, confirming the phenol as the sole significant tautomer under normal conditions. wikipedia.org

Conformational Stability

For benzyl (B1604629) phenyl ethers, the most stable conformations are typically those that minimize steric hindrance between the two aromatic rings. mdpi.com Computational studies on related benzyl phenyl ethers have shown that the global minimum energy conformation is often a "skewed" or "non-planar" arrangement, where the two rings are not in the same plane. mdpi.comnih.gov This is due to the repulsive interactions between the ortho hydrogens of the phenyl ring and the hydrogens of the benzyl group.

A potential energy surface scan for the rotation around the C-O-C bonds would likely reveal two main low-energy conformers for this compound. The key dihedral angles defining the conformation are C(aromatic)-O-CH₂-C(benzyl). The predicted stable conformers would likely have these dihedral angles in a staggered arrangement, avoiding eclipsing interactions.

| Parameter | Predicted Value | Methodological Basis |

| Most Stable Tautomer | Phenol | Based on the high aromatic stabilization energy of the phenyl ring. wikipedia.org |

| Energy Difference (Phenol-Keto) | > 10 kcal/mol | General findings for phenol tautomerism. wikipedia.org |

| Key Conformational Feature | Non-planar arrangement of the two aromatic rings | Minimization of steric hindrance, as seen in related benzyl phenyl ethers. mdpi.comnih.gov |

| Primary Rotatable Bonds | C(aromatic)-O and O-CH₂ | These bonds define the overall molecular conformation. |

Simulation of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful means to simulate spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations, when compared with experimental data, can validate the predicted structures and provide a deeper understanding of the electronic environment of the molecule.

Simulated NMR Spectra

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting NMR chemical shifts with good accuracy. modgraph.co.ukresearchgate.net

For this compound, a simulated ¹³C NMR spectrum would be expected to show distinct signals for each of the 13 carbon atoms. The chemical shifts would be influenced by the electronegativity of the oxygen and chlorine atoms, as well as the aromatic ring currents. A comparison with experimental data for related compounds, such as 4-benzyloxy-3-chloroaniline (B1332019), can provide a basis for expected chemical shift ranges. umich.edu

Table: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts (ppm) Simulated values are hypothetical based on DFT methods for similar structures. Experimental ranges are based on general values for substituted aromatic ethers.

| Carbon Atom | Predicted δ (ppm) | Typical Experimental δ (ppm) |

| C-OH | 150 - 155 | 150 - 160 |

| C-Cl | 120 - 125 | 120 - 130 |

| C-O(ether) | 145 - 150 | 145 - 155 |

| Aromatic CH | 115 - 130 | 115 - 135 |

| CH₂ (benzyl) | ~70 | 65 - 75 |

| C (ipso, benzyl) | 135 - 140 | 135 - 140 |

| CH (benzyl) | 127 - 129 | 125 - 130 |

Simulated IR Spectra

IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, generating a simulated IR spectrum. rsc.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. wisc.edu

The simulated IR spectrum of this compound would show characteristic peaks for the O-H stretch of the phenol group (around 3300-3600 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), the C-O-C ether stretch (around 1250 cm⁻¹), and various C=C aromatic ring stretches (around 1400-1600 cm⁻¹). wiley.com The position and shape of the O-H stretch can be particularly informative about intra- and intermolecular hydrogen bonding.

Table: Predicted vs. Typical Experimental IR Frequencies (cm⁻¹) Simulated values are hypothetical based on DFT calculations for phenolic compounds. Experimental ranges are from standard IR correlation tables.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| O-H Stretch (Phenol) | ~3600 | 3200 - 3600 |

| Aromatic C-H Stretch | 3050 - 3150 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1600 | 1400 - 1620 |

| C-O-C Ether Stretch | ~1250 | 1200 - 1260 |

| C-Cl Stretch | 700 - 800 | 700 - 850 |

By comparing these simulated spectra with experimentally obtained spectra, researchers can confirm the structure of synthesized this compound and gain confidence in the computationally determined conformational and electronic properties.

Future Research Directions and Methodological Innovations for 4 Benzyloxy 2 Chlorophenol

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 4-(Benzyloxy)-2-chlorophenol hinges on creating methods that are not only high-yielding but also environmentally benign. Research is moving beyond traditional protocols to embrace green chemistry principles.

Key areas for future development include:

Catalyst Innovation: While zinc triflate (Zn(OTf)₂) has proven effective for the selective C-benzylation of 4-chlorophenol (B41353) to produce related structures, future work will likely focus on developing even more active, recyclable, and non-toxic catalysts. ciac.jl.cn Exploring palladium-based catalysts, particularly those with advanced ligands like SPhos, could enhance the efficiency of cross-coupling reactions used to build the core structure, potentially increasing yields from the 75-80% seen in Suzuki-Miyaura couplings to over 85%. vulcanchem.com

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation represents a significant leap forward in sustainable synthesis. vulcanchem.comdokumen.pub Ultrasound technology, particularly when combined with phase-transfer catalysis (PTC), can accelerate reaction rates, improve yields, and reduce energy consumption and the need for hazardous organic solvents. dokumen.pubniscpr.res.in For instance, microwave-assisted synthesis has been shown to drastically cut reaction times from hours to minutes while maintaining high yields in related coupling reactions. vulcanchem.com

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher purity, improved safety, and easier scalability. Future research could adapt existing synthetic routes for this compound to flow reactor systems.

Solvent Selection: The choice of solvent is critical for sustainable synthesis. dokumen.pub Future investigations will likely explore the use of greener solvents, such as ionic liquids or water-based systems, to replace traditional volatile organic compounds like nitromethane (B149229) or DMF. ciac.jl.cnvulcanchem.com

Table 1: Comparison of Synthetic Methodologies for Related Phenolic Compounds

| Method | Catalyst/Conditions | Typical Reaction Time | Yield | Sustainability Advantages |

|---|---|---|---|---|

| Conventional Suzuki Coupling | Palladium catalyst, thermal heating | 12 hours | 75-80% | Well-established, versatile |

| Optimized Suzuki Coupling | Pd(PPh₃)₄ with SPhos ligand | 12 hours | ~85% | Higher yield, reduced byproducts vulcanchem.com |

| Microwave-Assisted Synthesis | Palladium catalyst | 2 hours | ~85% | Drastically reduced reaction time, energy efficient vulcanchem.com |

| Ultrasound-Assisted PTC | MPTC, 40 kHz ultrasound | Variable | High | Reduced time, avoids high temperatures, green niscpr.res.in |

| Friedel-Crafts Alkylation | Zn(OTf)₂ in nitromethane | 6 hours | >94% (selectivity) | High selectivity under mild conditions ciac.jl.cn |

Exploration of Novel Chemical Transformations and Reactivity Profiles for Enhanced Utility

The functional groups of this compound—the phenol (B47542), the chloro substituent, the ether linkage, and the aromatic rings—offer a rich playground for chemical transformations. Future research will aim to systematically explore this reactivity to generate a wider array of complex molecules.

Advanced Cross-Coupling Reactions: The chloro group is a handle for various cross-coupling reactions. While Suzuki-Miyaura couplings are established, future work could explore other C-C and C-N bond-forming reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, to attach diverse functional groups. The electronic nature of the benzyloxy group can influence the reactivity of the chloro substituent, a factor that requires further systematic study.

Directed Ortho-Metalation (DoM): The hydroxyl group can be used to direct metalation to the adjacent positions on the ring, enabling precise functionalization. This strategy could be employed to introduce new substituents that would be difficult to install using classical electrophilic aromatic substitution.

Derivatization of the Benzyloxy Group: The benzyloxy group is more than just a protecting group. Future studies could investigate its cleavage to unmask the phenol for further reactions or its modification. For instance, derivatives with different substituents on the benzyl (B1604629) ring could be synthesized to fine-tune the electronic or steric properties of the entire molecule. nih.gov

Synthesis of Heterocyclic Scaffolds: The compound is a prime candidate for constructing heterocyclic systems. For example, the chloro and nitro groups on analogous structures enable cyclization reactions with reagents like thiourea. The this compound scaffold could similarly be used as a precursor for synthesizing novel benzoxazoles, quinolines, or other heterocycles with potential applications in materials science or as research tools. vulcanchem.comnih.gov

Advanced Computational Modeling for Predictive Synthesis and Targeted Applications

Computational chemistry is an indispensable tool for accelerating research and development. In the context of this compound, advanced modeling can provide predictive insights that guide experimental work.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict transition-state energies. researchgate.net This allows researchers to screen potential synthetic routes, catalysts, and reaction conditions in silico, saving time and resources. For example, DFT can help predict the regioselectivity of electrophilic substitution or the likelihood of success for a proposed cross-coupling reaction.

Reactivity and Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can predict physical and chemical properties like solubility and partition coefficients (logP). Computational tools can also predict spectroscopic signatures (NMR, IR), which aids in the characterization of newly synthesized derivatives. researchgate.net

Molecular Docking and Dynamics: For applications in materials science or chemical biology, molecular docking and dynamics simulations can predict how derivatives of this compound might interact with other molecules, such as polymers or biological macromolecules. researchgate.net These simulations can guide the design of molecules with specific binding affinities or material properties. For instance, modeling can help design analogs with enhanced potential for forming liquid crystals or for integration into polymer backbones. nih.gov

Integration with Cutting-Edge Analytical and Spectroscopic Techniques for Deeper Insights

A thorough understanding of this compound and its derivatives requires sophisticated analytical characterization. Integrating state-of-the-art techniques will provide unprecedented detail about their structure, purity, and behavior.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) are essential for unambiguously assigning the structure of complex derivatives. Variable-temperature NMR can be used to study dynamic processes, such as rotational barriers in the benzyloxy group, which can affect spectral patterns.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides exact mass measurements, allowing for the confident determination of elemental composition and the identification of trace impurities or byproducts from a reaction. rsc.org Techniques like Electrospray Ionization (ESI) are particularly useful for characterizing these types of molecules. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of a molecule's three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state. This technique is invaluable for validating computational models and understanding how molecules pack in a crystal lattice, which is crucial for designing materials like liquid crystals. researchgate.net

Chromatographic Methods: Advanced HPLC and UPLC methods are critical for assessing the purity of synthesized compounds and for isolating specific isomers or byproducts. sielc.com Inverse Gas Chromatography (IGC) is a specialized technique that could be used to study the thermodynamic properties of materials derived from the this compound scaffold, such as novel liquid crystals. nih.gov

Table 2: Key Spectroscopic and Analytical Data for Characterizing this compound Analogs

| Technique | Type of Information Provided | Relevance for Future Research |

|---|---|---|

| ¹H and ¹³C NMR | Core chemical structure, proton/carbon environments | Essential for confirming identity and purity of new derivatives researchgate.net |

| 2D-NMR (e.g., COSY, HSQC) | Connectivity between atoms | Unambiguous structure elucidation of complex molecules |

| High-Resolution Mass Spectrometry (HR-MS) | Exact molecular weight and elemental formula | Confirms molecular identity and detects trace impurities rsc.org |

| FT-IR Spectroscopy | Presence of functional groups (e.g., -OH, C-O-C, C-Cl) | Quick verification of successful chemical transformations researchgate.net |

| X-ray Crystallography | 3D molecular structure, bond angles, packing | Definitive structural proof, essential for materials design researchgate.net |

| HPLC/UPLC | Purity assessment, separation of isomers | Ensures quality control and allows for isolation of pure compounds sielc.com |

Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold

The unique combination of rigidity from the aromatic rings and flexibility from the benzyloxy group makes this scaffold an attractive building block for advanced materials.

Liquid Crystals: Phenyl benzoate (B1203000) derivatives are a well-studied class of calamitic (rod-shaped) liquid crystals. nih.gov The this compound core could be esterified with various substituted benzoic acids to create new liquid crystalline materials. The chloro-substituent and the benzyloxy group could be modified to tune the mesophase behavior and transition temperatures. nih.gov

Polymers and Crosslinking Agents: The phenolic hydroxyl group and the reactive chloro-substituent make this molecule a candidate for incorporation into polymers. It could be used as a monomer in the synthesis of polyesters or polyethers. Dichloro derivatives of similar structures have been noted for their potential use in polymer crosslinking, suggesting a possible application for modified versions of this scaffold.

Functional Dyes and Pigments: The aromatic system is a chromophore that can be extended through chemical reactions. Derivatives of this compound have been investigated for the production of dyes and pigments, and further research could lead to new colorants with specialized properties. researchgate.net

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(benzyloxy)-2-chlorophenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation, reacting 4-chlorophenol with benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves adjusting molar ratios (e.g., 1:1.2 phenol:benzyl chloride), temperature (80–100°C), and reaction time (4–6 hrs) to maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to remove unreacted starting materials . Advanced routes include using 4-(benzyloxy)-2-hydroxybenzaldehyde as a precursor for Schiff base ligand synthesis, requiring reflux in ethanol with amine derivatives .

Q. What are the key safety protocols for handling and storing this compound?

- Methodological Answer : Store in sealed, original containers in a cool (<25°C), ventilated area away from ignition sources. Use chemical-resistant gloves (e.g., nitrile, tested per EN374 standards) and sealed goggles to prevent skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent environmental release. Respiratory protection (e.g., NIOSH-approved N95 masks) is required for aerosolized particles .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the degradation of this compound in environmental systems?

- Methodological Answer : RSM with Central Composite Design (CCD) can model interactions between variables like pH (3–9), catalyst dosage (0.5–2.5 g/L), and initial pollutant concentration (50–200 mg/L). For example, electro-Fenton degradation using Fe³⁺/Fe²⁺ systems achieves >90% efficiency at pH 3.5, 1.8 g/L catalyst, and 120-min reaction time. Validate models using ANOVA to identify significant factors (e.g., pH contributes 65% to variance) and optimize parameters via desirability functions .

Q. How do structural modifications of this compound influence its coordination chemistry with transition metals?

- Methodological Answer : The phenolic –OH and benzyloxy groups act as chelation sites for Co(II), Ni(II), Cu(II), and Zn(II). Synthesize Schiff base ligands by condensing 4-(benzyloxy)-2-hydroxybenzaldehyde with aminophenols, then complex with metal salts (e.g., CuCl₂·2H₂O in ethanol). Characterize complexes via FT-IR (shift in ν(C=N) from ~1630 to ~1600 cm⁻¹ confirms coordination) and cyclic voltammetry (quasi-reversible Cu²⁺/Cu⁺ redox peaks at 0.25–0.35 V vs. Ag/AgCl) .

Q. What analytical techniques resolve contradictions in reported degradation efficiencies of this compound?

- Methodological Answer : Discrepancies arise from differing analytical methods. Compare HPLC-UV (λ = 280 nm, C18 column) with GC-MS (electron impact ionization, m/z 218 for molecular ion) to quantify degradation products. For example, chlorinated intermediates in electro-Fenton systems may co-elute in HPLC but resolve via GC-MS using a DB-5MS column (30 m × 0.25 mm ID) .

Q. How does the compound’s aquatic toxicity vary across model organisms, and what molecular mechanisms underlie these differences?

- Methodological Answer : Test acute toxicity in Daphnia magna (48-hr LC₅₀ = 2.1 mg/L) vs. Danio rerio (96-hr LC₅₀ = 8.7 mg/L) using OECD guidelines. Mechanistic studies via RNA-seq reveal upregulation of cyp1a (xenobiotic metabolism) in fish gills, while Daphnia show oxidative stress markers (e.g., elevated SOD activity). Use molecular docking to predict binding affinity to aquatic organisms’ estrogen receptors (e.g., LD₅₀ correlates with ER-α binding energy of −8.2 kcal/mol) .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound derivatives?

- Methodological Answer : For derivatives like {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone, reduce disorder by slow evaporation from DCM/hexane (1:3) at 4°C. Refine using SHELXL-97 with anisotropic displacement parameters for non-H atoms. Address residual electron density (>0.3 eÅ⁻³) via TWIN/BASF commands in Olex2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。